3-Ethyl-2-(trifluoromethyl)benzenamine
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Overview
Description
3-Ethyl-2-(trifluoromethyl)aniline is an aromatic amine with the molecular formula C9H10F3N It is characterized by the presence of an ethyl group and a trifluoromethyl group attached to the benzene ring, along with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Ethyl-2-(trifluoromethyl)aniline involves the nitration of 3-ethyl-2-(trifluoromethyl)nitrobenzene, followed by reduction to the corresponding aniline. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder and hydrochloric acid .
Industrial Production Methods
Industrial production of 3-Ethyl-2-(trifluoromethyl)aniline may involve large-scale nitration and reduction processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like iron powder and hydrochloric acid.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to corresponding aniline derivatives.
Substitution: Introduction of various substituents, such as halogens or nitro groups, onto the benzene ring.
Scientific Research Applications
3-Ethyl-2-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)aniline: Similar structure but lacks the ethyl group.
4-(Trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group in the para position.
2-Methyl-3-(trifluoromethyl)aniline: Similar structure but with a methyl group instead of an ethyl group .
Uniqueness
3-Ethyl-2-(trifluoromethyl)aniline is unique due to the presence of both an ethyl group and a trifluoromethyl group on the benzene ring.
Properties
Molecular Formula |
C9H10F3N |
---|---|
Molecular Weight |
189.18 g/mol |
IUPAC Name |
3-ethyl-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H10F3N/c1-2-6-4-3-5-7(13)8(6)9(10,11)12/h3-5H,2,13H2,1H3 |
InChI Key |
HDEBGJXSOVZLJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)N)C(F)(F)F |
Origin of Product |
United States |
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